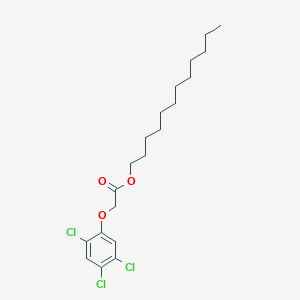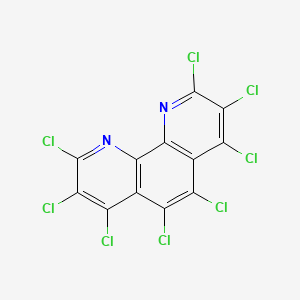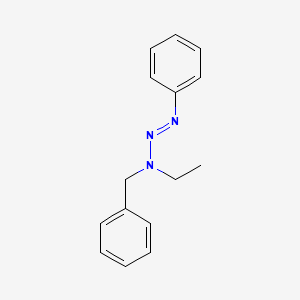
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. Triazenes are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazene core with benzyl, ethyl, and phenyl substituents, contributing to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene typically involves the reaction of benzylamine, ethylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Benzyl-Ethyl Intermediate: Benzylamine reacts with ethylamine in the presence of a suitable catalyst to form a benzyl-ethyl intermediate.
Addition of Phenyl Isocyanate: The intermediate is then treated with phenyl isocyanate, leading to the formation of the triazene core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The triazene core can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted triazene derivatives with varying functional groups.
Applications De Recherche Scientifique
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex triazene derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anticancer properties, as triazene derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of (1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The triazene core is known to undergo metabolic activation, generating reactive intermediates that can interact with DNA and other biomolecules, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-1-phenyltriaz-1-ene: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
3-Ethyl-1-phenyltriaz-1-ene: Lacks the benzyl substituent, affecting its biological activity and applications.
1-Phenyltriaz-1-ene: Simplest form, with only the phenyl group attached to the triazene core.
Uniqueness
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene is unique due to the presence of both benzyl and ethyl substituents, which contribute to its distinct chemical behavior and potential applications. The combination of these substituents enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
59679-71-9 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
N-benzyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C15H17N3/c1-2-18(13-14-9-5-3-6-10-14)17-16-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
WCAHCDCHLQQQPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






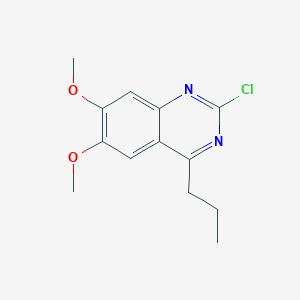
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
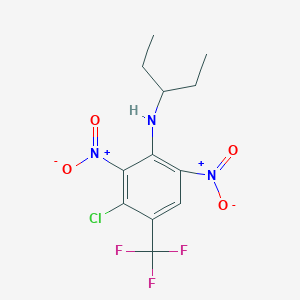
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

